1-Ethyl-1H-benzoimidazole-2-carbaldehyde

Catalog No.
S1905738
CAS No.
34734-20-8
M.F
C10H10N2O
M. Wt
174.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-1H-benzoimidazole-2-carbaldehyde

CAS Number

34734-20-8

Product Name

1-Ethyl-1H-benzoimidazole-2-carbaldehyde

IUPAC Name

1-ethylbenzimidazole-2-carbaldehyde

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C10H10N2O/c1-2-12-9-6-4-3-5-8(9)11-10(12)7-13/h3-7H,2H2,1H3

InChI Key

ZIOUQTZLLSBGDM-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2N=C1C=O

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C=O

Here are some areas of scientific research where 1-Et-2-BC may be a subject of study:

  • Medicinal Chemistry: Researchers investigate the structural modifications of benzimidazole derivatives to understand their potential for therapeutic applications. Studies have explored 1-Et-2-BC as a scaffold for designing new molecules with antifungal or antibacterial properties [].
  • Organic Synthesis: Chemists explore different methods for synthesizing organic compounds. 1-Et-2-BC can serve as a starting material or intermediate in the synthesis of more complex molecules with potential applications in various fields.

1-Ethyl-1H-benzoimidazole-2-carbaldehyde is a chemical compound characterized by its molecular formula C10H10N2OC_{10}H_{10}N_{2}O and a molecular weight of approximately 174.2 g/mol. This compound features a benzimidazole core, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The presence of the ethyl group and the aldehyde functional group at the 2-position contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis.

Common to aldehydes and nitrogen-containing heterocycles. Notable reactions include:

  • Nucleophilic Addition: The carbonyl group of the aldehyde can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: This compound can react with amines or other nucleophiles to form imines or other condensation products.
  • Reduction Reactions: Under suitable conditions, the aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Research indicates that compounds related to benzimidazole structures often exhibit significant biological activities. Specifically, 1-Ethyl-1H-benzoimidazole-2-carbaldehyde may possess antimicrobial properties, as seen in related studies where benzimidazole derivatives demonstrated efficacy against various pathogens. The exact biological profile of this specific compound requires further investigation, but its structural features suggest potential for pharmacological applications.

The synthesis of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde can be achieved through several methods:

  • Starting from Benzimidazole Derivatives: One common approach involves the reaction of ethyl-substituted benzimidazoles with suitable reagents to introduce the aldehyde group.
  • Formylation Reactions: The introduction of the formyl group can be accomplished via formylation techniques such as Vilsmeier-Haack reaction or using reagents like phosphorus oxychloride and DMF (dimethylformamide).
  • Hydrogenation Processes: In some cases, hydrogenation methods may be employed to convert precursors into the desired aldehyde.

1-Ethyl-1H-benzoimidazole-2-carbaldehyde has potential applications in:

  • Pharmaceutical Chemistry: As a building block for synthesizing biologically active compounds.
  • Organic Synthesis: Used as an intermediate in various organic reactions due to its reactive aldehyde functionality.
  • Material Science: Potential use in creating advanced materials with specific electronic or optical properties.

Interaction studies involving 1-Ethyl-1H-benzoimidazole-2-carbaldehyde are essential for understanding its reactivity and biological effects. These studies typically explore:

  • Binding Affinity: Investigating how this compound interacts with biological targets such as enzymes or receptors.
  • Mechanistic Studies: Understanding the pathways through which this compound exerts its effects, particularly in pharmacological contexts.

Several compounds share structural similarities with 1-Ethyl-1H-benzoimidazole-2-carbaldehyde, which may enhance our understanding of its uniqueness:

Compound NameMolecular FormulaKey Characteristics
1-Methyl-1H-benzimidazole-2-carbaldehydeC10H10N2OC_{10}H_{10}N_{2}OMethyl substitution at the nitrogen atom
5-Chloro-1H-benzimidazole-2-carbaldehydeC10H8ClN2OC_{10}H_{8}ClN_{2}OChlorine substitution affecting reactivity
1-Ethyl-5,6-dimethyl-1H-benzimidazole-2-carbaldehydeC12H14N2OC_{12}H_{14}N_{2}ODimethyl groups altering steric and electronic properties

Uniqueness Highlights

1-Ethyl-1H-benzoimidazole-2-carbaldehyde is distinguished by its specific ethyl substitution and unique reactivity profile compared to these similar compounds. Its potential biological activity and versatility in synthetic chemistry further enhance its significance in research and application contexts.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-ethyl-1H-benzimidazole-2-carbaldehyde

Dates

Modify: 2023-08-16

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